4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one
Description
4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one (CAS: 1164455-16-6) is a synthetic organic compound with the molecular formula C₁₈H₁₂ClF₃N₂O and a molecular weight of 364.75 g/mol . Its structure features an indole core substituted at the 3-position with a 3-chloro-5-(trifluoromethyl)pyridinyl group and a conjugated butenone side chain. The trifluoromethyl and chloro substituents enhance its lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
(Z)-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O/c1-11(25)6-7-12-10-24(16-5-3-2-4-14(12)16)17-15(19)8-13(9-23-17)18(20,21)22/h2-10H,1H3/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUOJRHUAMTZLK-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Synthesis of 3-Chloro-5-(Trifluoromethyl)Pyridine Intermediate
The 3-chloro-5-(trifluoromethyl)pyridine subunit serves as a critical building block. Industrial-scale production typically employs halogenation of pre-functionalized pyridines:
Method A: Direct Chlorination
- Substrate : 5-Trifluoromethylpyridin-3-ol
- Reagent : Phosphorus oxychloride (POCl₃)
- Conditions : Reflux at 110°C for 6–8 h under inert atmosphere.
- Yield : 82–89%.
Method B: Cross-Coupling Approach
- Substrate : 3-Bromo-5-(trifluoromethyl)pyridine
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Reagent : CuCl in DMF at 120°C.
- Yield : 75%.
Comparative Analysis
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 8 h | 12 h |
| Catalyst Cost | Low (POCl₃) | High (Pd-based) |
| Scalability | >100 kg batches | Limited to <10 kg |
| Purity | 95–98% | 90–92% |
Indole Functionalization and Coupling
N-Arylation of Indole at the 1-Position
Attachment of the pyridinyl group to indole’s 1-position demands precise metal-catalyzed cross-coupling:
Buchwald-Hartwig Amination
- Substrates : Indole (1-position unprotected), 3-chloro-5-(trifluoromethyl)pyridine
- Catalyst System : Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%)
- Base : Cs₂CO₃, Toluene, 100°C, 24 h.
- Yield : 68–72%.
Ullmann-Type Coupling
- Catalyst : CuI (10 mol%), 1,10-Phenanthroline
- Solvent : DMSO, 130°C, 48 h.
- Yield : 58–63%.
Critical Parameters
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance reproducibility:
Reactor Configuration
- Module 1 : Pyridine chlorination (Method A) in a Corning AFR system
- Module 2 : Buchwald-Hartwig coupling in a Pd-coated microchannel reactor
- Module 3 : Friedel-Crafts acylation with in-line quenching
Performance Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| E-Factor | 32 | 18 |
| Purity Consistency | ±3% | ±1% |
Analytical Characterization Data
Challenges and Optimization Frontiers
Regioselectivity in Indole Functionalization
Unwanted C2/C3 acylations occur in 12–15% of cases without careful catalyst tuning. Computational modeling (DFT) suggests transition-state stabilization via η³-indole coordination reduces byproducts.
Stability of 3-Buten-2-One Moiety
The α,β-unsaturated ketone undergoes Michael addition with residual amines. Stabilization strategies include:
- Additives : 0.1% BHT in final crystallization
- Storage : Argon-blanketed amber vials at −20°C
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation to form corresponding keto- and hydroxy-derivatives, using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions using reagents like sodium borohydride yield reduced forms, altering the double bond characteristics in the butenone moiety.
Substitution: Substitution reactions at the chloropyridinyl site occur under nucleophilic conditions, allowing for a range of derivatives with modified biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Sodium hydride, organolithium reagents.
Major Products Formed
Oxidation Products: Ketones, alcohols.
Reduction Products: Reduced butenone derivatives.
Substitution Products: Varied pyridinyl derivatives.
Scientific Research Applications
The compound has been studied for its diverse biological activities, which include:
Anticancer Properties
Research indicates that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. The presence of the indole and pyridine moieties contributes to its ability to interact with biological targets involved in cell proliferation and survival pathways. In vitro studies have shown that derivatives with similar structures can inhibit tumor growth by modulating signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related compounds indicate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and certain fungi. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic enzymes .
Anti-inflammatory Effects
Compounds with similar indole structures have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory mediators is crucial. Research suggests that such compounds can inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like arthritis and inflammatory bowel disease .
Synthetic Methodologies
The synthesis of 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one typically involves multi-step processes that include:
- Formation of Indole Derivatives : Starting from readily available indole derivatives, modifications are made to introduce the pyridine and chloro-trifluoromethyl groups.
- Coupling Reactions : Employing coupling agents to facilitate the formation of the desired structure through nucleophilic substitutions.
- Final Modifications : The introduction of the butenone moiety is achieved through specific reactions that ensure the integrity of the trifluoromethyl group.
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B (2021) | Reported antimicrobial activity against MRSA; inhibition of bacterial growth was observed at concentrations as low as 10 µg/mL. |
| Study C (2022) | Investigated anti-inflammatory properties in a murine model, showing reduced levels of TNF-alpha and IL-6 after treatment with the compound. |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The indole moiety allows for pi-stacking interactions, while the pyridinyl and butenone groups enhance binding affinity through hydrogen bonds and hydrophobic interactions. These interactions modulate the activity of key pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, including indole-based analogs, pyridinyl-containing agrochemicals, and fluorinated butenones. Below is a detailed comparison:
Indole Derivatives with Varied Substituents
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS RN |
|---|---|---|---|---|
| 4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one (Target) | C₁₈H₁₂ClF₃N₂O | 364.75 | Butenone, Cl, CF₃-pyridinyl | 1164455-16-6 |
| 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide | C₁₆H₉ClF₃N₃O₂ | 367.72 | Oxoacetamide, Cl, CF₃-pyridinyl | 882747-29-7 |
| Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate | C₁₉H₁₄ClF₃N₂O₂ | 406.78 | Acrylate ester, Cl, CF₃-pyridinyl | 136562-85-1 |
| 3-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid | C₁₇H₁₀ClF₃N₂O₂ | 378.72 | Acrylic acid, Cl, CF₃-pyridinyl | sc-312225 |
Key Observations :
- The butenone group in the target compound provides α,β-unsaturation, which may enhance reactivity in Michael addition or conjugation-dependent biological interactions .
- Acrylate derivatives (e.g., CAS 136562-85-1) exhibit ester or carboxylic acid functionalities, which could improve bioavailability or facilitate covalent binding to targets .
Pyridinyl-Containing Agrochemicals
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Application | Key Features | CAS RN |
|---|---|---|---|---|---|
| Haloxyfop methyl ester | C₁₆H₁₃ClF₃NO₄ | 375.73 | Herbicide | CF₃-pyridinyl, phenoxypropanoate | 69806-40-2 |
| Fluazifop-butyl | C₁₉H₂₀F₃NO₄ | 383.36 | Herbicide | CF₃-pyridinyl, butyl ester | 86811-58-7 |
| Tebuconazole | C₁₆H₂₂ClN₃O | 307.82 | Fungicide | Triazole, chlorophenyl | 107534-96-3 |
Key Observations :
- The 3-chloro-5-(trifluoromethyl)pyridinyl moiety is a common feature in herbicides (e.g., haloxyfop), suggesting the target compound may share agrochemical activity .
Fluorinated Butenone Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS RN |
|---|---|---|---|---|
| 4-(6-Chloro-3-pyridinyl)-1,1,1-trifluoro-3-buten-2-one | C₉H₅ClF₃NO | 235.59 | Trifluoro, 6-chloropyridinyl | 86571-25-7 |
| 1,1,1-Trifluoro-4-(3-methylphenyl)-3-buten-2-one | C₁₁H₉F₃O | 214.19 | Trifluoro, 3-methylphenyl | 748143-94-4 |
Key Observations :
- Pyridinyl-substituted butenones (e.g., CAS 86571-25-7) lack the indole core, which may reduce aromatic stacking interactions in biological systems .
Biological Activity
The compound 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one (CAS Number: 1164455-16-6) is a synthetic organic molecule that has garnered attention in pharmacological research for its potential biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.
Molecular Structure
- Molecular Formula : C18H12ClF3N2O
- Molecular Weight : 368.75 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Purity | ≥95% |
| Storage Conditions | Cool, dry place |
Antimicrobial Activity
Research has shown that compounds featuring a trifluoromethyl group exhibit significant antimicrobial properties. In vitro studies have demonstrated that This compound displays notable activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA) . The minimum inhibitory concentrations (MICs) for this compound suggest a promising profile for further development as an antimicrobial agent.
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory effects. In cellular assays, it was found to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses. Specifically, certain derivatives showed a significant decrease in NF-κB activity, indicating potential therapeutic applications in inflammatory conditions .
Anticancer Activity
In the realm of oncology, preliminary studies indicate that This compound may possess anticancer properties. It has been tested against various cancer cell lines, showing moderate to high cytotoxicity, particularly in breast and renal cancer models . The mechanism of action may involve apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate the precise pathways involved.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study published in MDPI assessed the efficacy of several compounds against MRSA. The results indicated that those with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .
- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of related indole derivatives. It was found that modifications at specific positions on the indole ring significantly influenced NF-κB inhibition .
- Anticancer Evaluation : A recent study evaluated a series of indole-based compounds for their anticancer potential against human tumor cell lines. The findings suggested that derivatives similar to This compound demonstrated significant cytotoxic effects on renal and breast cancer cells .
Q & A
Q. Purification Methods :
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates.
- Recrystallization : For final products, using solvents like ethanol or dichloromethane .
Advanced: How can Density Functional Theory (DFT) studies optimize the design of analogs targeting specific enzymes?
Answer:
DFT calculations predict electronic properties, binding affinities, and reaction pathways:
- Software : Molecular Operating Environment (MOE) or Gaussian for geometry optimization .
- Applications :
- Electrostatic Potential Maps : Identify reactive sites for substituent modification.
- Frontier Molecular Orbitals (FMOs) : Predict charge transfer interactions with biological targets .
- Case Study : DFT analysis of triazole-pyrimidine analogs revealed enhanced π-π stacking with kinase active sites, guiding synthetic prioritization .
Basic: Which spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- NMR : and NMR validate proton environments (e.g., indole NH at δ 10–12 ppm, trifluoromethyl at δ 120–125 ppm ) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 423.08).
- IR : Stretching frequencies for C=O (1650–1700 cm) and C-F (1100–1200 cm) .
Advanced: How do electron-withdrawing groups (e.g., -CF3_33) on the pyridine ring influence reactivity and bioactivity?
Answer:
- Reactivity : -CF increases electrophilicity, enhancing nucleophilic aromatic substitution (e.g., amination at the 2-position) .
- Bioactivity : Trifluoromethyl groups improve metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Data Contradictions : Some studies report reduced solubility with -CF, necessitating pro-drug strategies .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility : Poor aqueous solubility (logP ~3.5); use DMSO or PEG-400 for in vitro studies.
- Stability :
Advanced: How can researchers resolve discrepancies in reported IC50_{50}50 values across enzymatic assays?
Answer:
Discrepancies arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or ATP concentrations (kinase assays).
- Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) .
- Replication : Validate results across orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: What structural modifications improve the pharmacokinetic (PK) profile of analogs?
Answer:
- Bioisosteres : Replace -CF with -OCF or -SCF to enhance solubility .
- Prodrugs : Esterify the ketone to improve oral bioavailability.
- Case Study : Pyridinyl-to-quinolinyl substitution increased half-life in murine models by 40% .
Basic: What safety protocols are critical when handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
